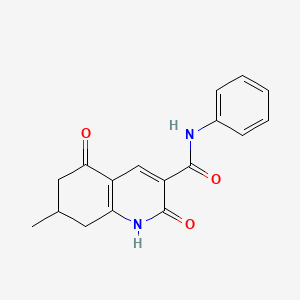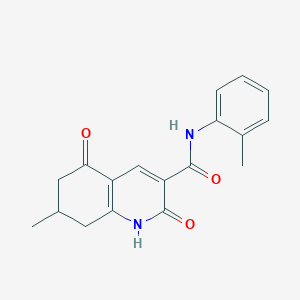![molecular formula C16H11N5 B5944872 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE](/img/structure/B5944872.png)
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Microwave-Mediated Synthesis
Reactants: Enaminonitriles and benzohydrazides.
Conditions: Microwave irradiation.
Mechanism: Transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Yield: Good-to-excellent yields.
-
Oxidative Cyclization
Reactants: N-(2-pyridyl)amidines.
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Conditions: Catalytic oxidation.
Yield: Moderate to high yields.
-
Catalyst-Free Synthesis
Mechanism: Tandem reaction involving transamidation and nucleophilic addition.
Industrial Production Methods
While specific industrial production methods for 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The microwave-mediated synthesis, in particular, offers an eco-friendly and efficient approach suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: NaOCl, Pb(OAc)4, MnO2.
Conditions: Oxidative cyclization.
Products: Triazolopyrimidine derivatives.
-
Reduction
Reagents: Common reducing agents like NaBH4.
Conditions: Standard reduction conditions.
Products: Reduced triazolopyrimidine derivatives.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Nucleophilic substitution reactions.
Products: Substituted triazolopyrimidine derivatives.
Common Reagents and Conditions
Reducing Agents: NaBH4.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
Oxidation Products: Triazolopyrimidine derivatives.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Substituted triazolopyrimidine derivatives.
Scientific Research Applications
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE has a wide range of applications in scientific research:
-
Medicinal Chemistry
Applications: Potential inhibitors of enzymes like CDK2, JAK1, and JAK2.
Diseases: Cancer, cardiovascular disorders, type 2 diabetes.
-
Material Science
Applications: Used in the development of organic light-emitting diodes (OLEDs).
Properties: High photoluminescence quantum yields, thermal stability.
-
Biological Research
-
Industrial Applications
Applications: Utilized in the synthesis of various functional materials.
Properties: Versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition
Targets: CDK2, JAK1, JAK2.
-
Biological Activity
Mechanism: Acts as an inverse agonist for RORγt, PHD-1.
Effects: Modulates immune responses and cellular proliferation.
Comparison with Similar Compounds
2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can be compared with other similar compounds to highlight its uniqueness:
-
Pyrazolo[3,4-d]pyrimidine
Similarity: Both have a fused heterocyclic structure.
Difference: Pyrazolo[3,4-d]pyrimidine is primarily investigated as a CDK2 inhibitor.
-
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Similarity: Similar triazolopyrimidine core.
Difference: Different substitution patterns and biological activities.
-
1,2,4-Triazolo[1,5-a]pyridine
Similarity: Same triazolopyridine core.
Difference: Different functional groups and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
2-phenyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-6-12(7-3-1)15-19-16-18-11-9-14(21(16)20-15)13-8-4-5-10-17-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFIIFMKTZSUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5944799.png)

![3-[(1-ethylimidazo[1,2-a]quinoxalin-4-yl)oxy]aniline](/img/structure/B5944813.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944828.png)

![N~6~-(4-chlorophenyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5944838.png)
![5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5944846.png)
![2-cyclohexyl-7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5944852.png)
![methyl 7-(2,5-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5944861.png)
![2-cyclohexyl-7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5944877.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944888.png)
![2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944891.png)
![N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide](/img/structure/B5944896.png)
![5-{5-[(4-Ethoxyphenyl)amino]-1,2,4-thiadiazol-3-YL}-4-methylpyrimidin-2-amine](/img/structure/B5944899.png)
